molecular formula C20H21N3O4 B2594521 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide CAS No. 899974-79-9

2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide

Cat. No. B2594521
CAS RN: 899974-79-9
M. Wt: 367.405
InChI Key: KRVSHEUYXJSXFJ-UHFFFAOYSA-N
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Description

The compound “2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide” is also known as "(4-benzylpiperidin-1-yl)(2-nitrophenyl)methanone" . It has a molecular formula of C19H20N2O3 and a molecular weight of 324.37 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not available in the search results .

Scientific Research Applications

Advanced Oxidation Processes for Degradation Studies

A study reviewed the advanced oxidation processes (AOPs) for the degradation of acetaminophen, demonstrating the utility of these processes in environmental remediation. By-products and their biotoxicity, as well as degradation pathways, were examined, indicating the importance of understanding chemical degradation in environmental science (Qutob et al., 2022).

Stability and Degradation Pathways of Pharmaceuticals

Another study focused on nitisinone, detailing its stability under various conditions and identifying degradation products, emphasizing the significance of chemical stability and degradation pathways in pharmaceuticals (Barchańska et al., 2019).

DNA Binding Studies for Drug Design

Research on Hoechst 33258 and its analogues, known for binding to the minor groove of DNA, highlights the applications of similar compounds in understanding DNA interactions and designing drugs targeting genetic material (Issar & Kakkar, 2013).

Carcinogenic Potential Evaluation

A study on the thiophene analogues of benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity showcases the use of chemical analogues in toxicological assessments and cancer research (Ashby et al., 1978).

Pharmacokinetics and Toxicology of Common Medications

An article reviewing the pharmacokinetics and potential risks associated with long-term use of paracetamol (acetaminophen) illustrates the importance of chemical compounds in the study of drug safety and efficacy (Brune et al., 2015).

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(21-17-8-4-5-9-18(17)23(26)27)20(25)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSHEUYXJSXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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